

# spectroscopic comparison of Methyl (2-formylphenoxy)acetate and its ethyl ester analog

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## Compound of Interest

Compound Name: Methyl (2-formylphenoxy)acetate

Cat. No.: B1587833

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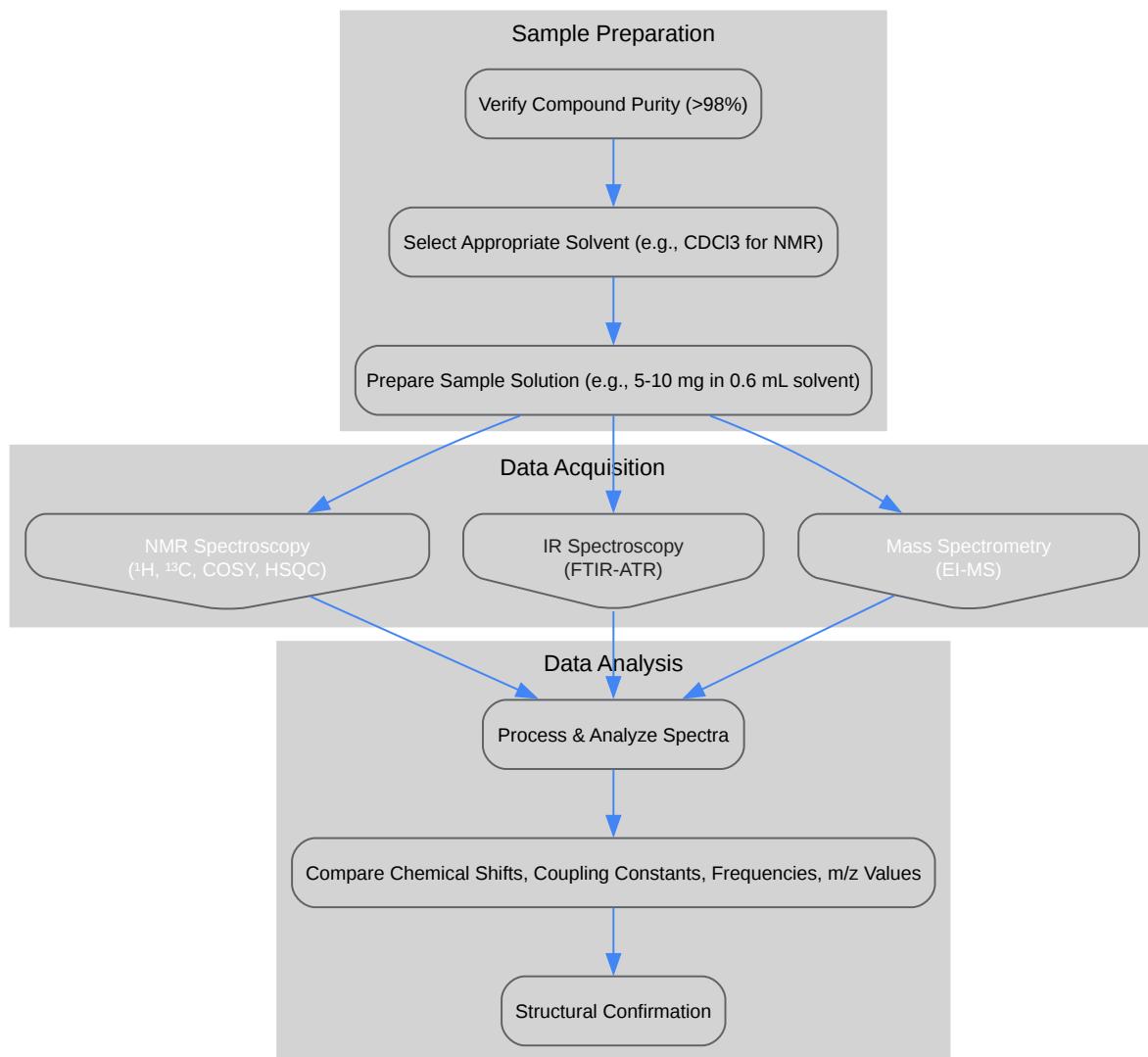
## A Spectroscopic Guide: Differentiating Methyl and Ethyl (2-formylphenoxy)acetate

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundational requirement. Even subtle differences, such as the variation of an ester group from methyl to ethyl, can significantly impact a compound's physicochemical properties and biological activity. This guide provides an in-depth spectroscopic comparison of **Methyl (2-formylphenoxy)acetate** and its analogous ethyl ester, Ethyl (2-formylphenoxy)acetate, offering the objective data and experimental rationale necessary for unambiguous identification.

This comparison will navigate through the key analytical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), detailing the expected spectral features and the underlying principles that govern them.

## Molecular Structures at a Glance

The core structure of both molecules features a benzaldehyde ring substituted at the ortho position with an acetate group. The sole difference lies in the terminal alkyl group of the ester functionality: a methyl group versus an ethyl group. This seemingly minor change introduces distinct and readily identifiable spectroscopic signatures.

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